(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclopropyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3R)-4-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI Key |
HHQZEJWXWCJVFC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)CC(=O)O |
Origin of Product |
United States |
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